Compound Description: Azelnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent. Its structure contains a 1,4-dihydropyridine ring, crucial for its pharmacological activity. []
Compound Description: Dehydro-AZD is a degradation product of Azelnidipine, formed under oxidative conditions. It results from the aromatization of the 1,4-dihydropyridine ring in Azelnidipine to a pyridine ring. This compound has been identified as a metabolite and impurity of Azelnidipine. []
Compound Description: This compound belongs to the penta-1,4-diene-3-one oxime ether class and demonstrated significant antiviral activity against the tobacco mosaic virus (TMV), exceeding the efficacy of ribavirin. []
Compound Description: Another penta-1,4-diene-3-one oxime ether derivative exhibiting potent protective activity against TMV. Its efficacy is comparable to, or even surpasses, that of ribavirin. []
Compound Description: A penta-1,4-diene-3-one oxime ether derivative exhibiting significant inactivation activity against TMV, with superior efficacy compared to ribavirin. Molecular docking studies reveal strong binding affinities of 5m to the TMV coat protein. []
Compound Description: This compound serves as a lead compound for developing selective CDK9 inhibitors. It exhibits an “inward” conformation when bound to CDK9, while displaying both “inward” and “outward” conformations in CDK2. This conformational preference suggests a potential for achieving selectivity in targeting CDK9 over CDK2. []
Compound Description: This macrocyclic compound was synthesized as a model compound to optimize ring-closing metathesis (RCM) reactions during the development of selective CDK9 inhibitors. It shares structural similarities with the designed macrocyclic inhibitors but did not demonstrate significant inhibitory activity against CDK9. []
Compound Description: This macrocyclic compound was successfully synthesized via ring-closing metathesis (RCM) by replacing a thiazole group with a phenyl group to overcome the interfering effects of the thiazole moiety in the RCM reaction. Despite its structural similarity to the designed compounds, it exhibited weak inhibitory activity against CDK2 and Aurora kinases A and B. []
Compound Description: This macrocyclic compound represents a significant achievement in the search for selective CDK9 inhibitors. By introducing substituents (-CH3, -CN, -F) to the core structure of compound 44, researchers achieved a 60-fold selectivity for CDK9 over CDK2 and a 90-fold selectivity over Aurora kinases A and B. Notably, a Diversity Kinase Profile Screening identified tyrosine-protein kinase Lyn(h) as the only off-target. []
Compound Description: This macrocyclic compound was proposed as a potential CDK9 inhibitor based on promising Glide scores from molecular docking studies. Due to time constraints, its synthesis and biological evaluation remained incomplete. []
Olanzapine (Olz)
Compound Description: Olanzapine is an atypical antipsychotic drug commonly used to treat schizophrenia. Its mechanism of action involves antagonism of dopamine and serotonin receptors in the brain. Despite its efficacy, Olz is associated with severe side effects, including significant weight gain and metabolic disturbances. []
13. 2-Ethyl-4-(4′-methyl-1′,4′-diazepan-1′-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine (OlzHomo)* Compound Description: Similar to OlzEt, OlzHomo represents another novel derivative of Olanzapine, designed to mitigate the metabolic side effects associated with the parent drug. Preclinical studies showed that OlzHomo exhibited antipsychotic activity in a phencyclidine-induced hyperlocomotion model, albeit with lower potency compared to Olanzapine and OlzEt. Importantly, OlzHomo did not induce weight gain or fat accumulation in rats, suggesting a favorable metabolic profile. []* Relevance: OlzHomo, like OlzEt, highlights the feasibility of designing and developing Olanzapine analogs with an improved side effect profile. Although it shares structural similarities with Olanzapine, it is distinct from the target compound 1-[(6-chloropyridin-2-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one. Nevertheless, the success of these Olanzapine derivatives emphasizes the potential of medicinal chemistry approaches in optimizing drug candidates for enhanced therapeutic benefits and reduced adverse effects.
14. PS200981 (3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide)* Compound Description: Identified through high-throughput screening, PS200981 is a potent p38 MAP kinase inhibitor. Notably, it exhibits high selectivity for p38α and p38β isoforms without significant activity against p38γ, p38δ, or a panel of other kinases. PS200981 effectively inhibits lipopolysaccharide (LPS)-induced TNFα production in vitro and in vivo, highlighting its potential as an anti-inflammatory agent. []* Relevance: PS200981 shares a critical structural feature with the target compound 1-[(6-chloropyridin-2-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one: the presence of a 1,4-diazepane ring system. This shared motif, essential for PS200981's interaction with p38 MAP kinase, underscores the significance of the 1,4-diazepane ring in medicinal chemistry and its potential role in mediating interactions with various biological targets.
15. PS166276 ((R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide)* Compound Description: Structurally similar to PS200981, PS166276 is a potent and selective p38 MAP kinase inhibitor with reduced cytotoxicity. It demonstrates efficacy in inhibiting inflammatory responses in LPS-challenged mice, further supporting its potential as a therapeutic for inflammatory diseases. []* Relevance: Although lacking a direct structural relationship with 1-[(6-chloropyridin-2-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one, PS166276 emphasizes the importance of systematic structural modifications in drug discovery. The modifications in PS166276, compared to PS200981, resulted in improved potency and reduced toxicity, showcasing the power of medicinal chemistry in optimizing lead compounds for therapeutic development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.